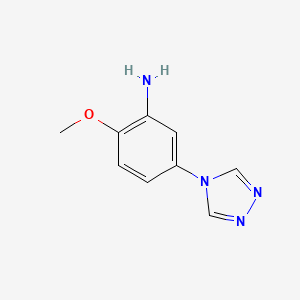

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

描述

Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prominent structural feature in a multitude of synthetic compounds with diverse therapeutic applications. nih.gov This scaffold is present in a wide array of pharmaceuticals and biologically important molecules utilized in drug discovery efforts targeting cancer, microbial infections, and various other diseases. mdpi.com The versatility of the 1,2,4-triazole moiety has led to its incorporation into numerous clinically approved drugs.

The biological activity of 1,2,4-triazole derivatives is broad and well-documented. mdpi.comresearchgate.net They have been shown to exhibit a range of pharmacological effects, including antifungal, antiviral, antibacterial, and anticancer properties. mdpi.com For instance, the antifungal mechanism of some triazole-containing drugs involves the disruption of ergosterol (B1671047) biosynthesis in fungi. vulcanchem.com The 1,2,4-triazole ring system can act as an isostere for other functional groups like amides and esters, which allows for the fine-tuning of a molecule's physicochemical properties and biological activity. mdpi.com

| Drug Name | Therapeutic Class |

|---|---|

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Letrozole | Anticancer (Aromatase Inhibitor) |

| Anastrozole | Anticancer (Aromatase Inhibitor) |

| Ribavirin | Antiviral |

Role of Substituted Anilines in Organic Synthesis and Medicinal Chemistry

Substituted anilines are a fundamental class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The amino group attached to the aromatic ring can be readily modified, making anilines versatile intermediates in organic synthesis.

In medicinal chemistry, the substituted aniline (B41778) motif is a common feature in many drug molecules. The nature and position of the substituents on the aniline ring can significantly influence the pharmacological properties of the compound, such as its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. However, the presence of an aniline group can sometimes be associated with metabolic liabilities, which has led to research into bioisosteric replacements to improve drug safety and efficacy.

Rationale for Investigating 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The rationale for investigating this compound stems from the synergistic potential of combining a 1,2,4-triazole scaffold with a substituted aniline moiety. The specific arrangement of the methoxy (B1213986) and triazole groups on the aniline ring presents a unique chemical entity with the potential for novel biological activities. While detailed research on this particular isomer is limited, the study of related compounds provides a strong impetus for its investigation. For instance, the isomeric compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is a known key intermediate in the synthesis of Deucravacitinib, a drug used for the treatment of plaque psoriasis. google.comgoogle.com This highlights the potential of methoxy-triazolyl-aniline structures as valuable precursors in the development of new therapeutic agents.

The exploration of this compound could be directed towards its potential as an anticancer, antifungal, or antiviral agent, given the known activities of the 1,2,4-triazole class of compounds. Furthermore, its role as a synthetic intermediate for more complex molecules remains a significant area of interest for chemical and pharmaceutical research. The specific substitution pattern may offer advantages in terms of synthetic accessibility or biological target engagement compared to other isomers.

属性

IUPAC Name |

2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCXBKFKTVIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587989 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-56-5 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 4h 1,2,4 Triazol 4 Yl Aniline and Its Analogues

Established Synthetic Pathways for 4H-1,2,4-Triazol-4-yl Anilines

Traditional synthetic routes to 4H-1,2,4-triazol-4-yl anilines are typically multi-step processes that rely on fundamental organic reactions. These pathways involve the sequential construction of the aniline (B41778) and triazole moieties, often requiring protection and deprotection steps, and culminating in the formation of the target molecule.

The construction of 4H-1,2,4-triazol-4-yl aniline derivatives often begins with appropriately substituted aniline or nitrobenzene (B124822) precursors. A common strategy involves the initial synthesis of a substituted aniline, which is then used to build the triazole ring.

One established route starts with a nitroaniline derivative. For instance, the synthesis of 4-(1,2,4-triazol-1-yl)aniline involves the reaction of 1,2,4-triazole (B32235) with 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. nih.gov This nitro reduction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). nih.govchemicalbook.com This general approach can be adapted for the synthesis of the target compound by starting with 2-methoxy-5-nitroniline.

Another multi-step protocol involves building the triazole ring from an aniline derivative. For example, the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol starts from 4-methoxyaniline. mdpi.com The process involves converting the aniline into a hydrazinecarbothioamide, followed by acylation and subsequent cyclization to form the triazole ring. mdpi.com Though this example yields a triazole-3-thiol, the fundamental sequence of converting an aniline to a triazole precursor is a widely used protocol.

A key intermediate for Deucravacitinib, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is synthesized via a multi-step route starting from methyl 2-hydroxy-3-nitrobenzoate. google.com The pathway includes substitution, amidation, formylation, cyclization with hydrazine (B178648) hydrate (B1144303) to form the triazole ring, methylation, and finally, nitro reduction to yield the aniline. google.com These multi-step syntheses, while effective, can be lengthy and may result in increased costs and waste generation. uva.nl

Table 1: Overview of Multi-step Synthetic Protocols

| Starting Material | Key Intermediates | Final Step | Target Class |

|---|---|---|---|

| 4-Fluoronitrobenzene | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | Catalytic Hydrogenation | 4-(1,2,4-Triazol-1-yl)aniline nih.gov |

| 4-Methoxyaniline | N-(4-methoxyphenyl)hydrazinecarbothioamide | Cyclization | 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol mdpi.com |

| Methyl 2-hydroxy-3-nitrobenzoate | 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole | Nitro Reduction | 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline google.com |

The formation of the 1,2,4-triazole ring is the cornerstone of these syntheses. A plethora of cyclization reactions have been developed, offering various points of entry to this heterocyclic system.

A prominent method is the [3+2] cycloaddition reaction. researchgate.netrsc.org This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered triazole ring. For example, nitrile ylides can react with diazonium salts in a copper-catalyzed three-component reaction to provide access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. researchgate.net Similarly, 1,3-dipolar cycloaddition of organo-cyanamide ions with nitrile imine dipoles can be used to synthesize 1,2,4-triazol-3-imines. researchgate.net

Another widely used strategy involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond. A simple and efficient method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide, which proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Oxidative cyclization is also a common technique. For instance, 3,4,5-trisubstituted-1,2,4-triazoles can be synthesized via ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidative cyclization of amidrazones. frontiersin.org

One-pot cascade reactions provide an efficient route to 1,2,4-triazoles. A copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process, using O2 as the oxidant. frontiersin.org

Table 2: Common Cyclization Strategies for 1,2,4-Triazole Ring Formation

| Reaction Type | Reactants | Conditions | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Ylides + Diazonium Salts | Copper catalyst, mild conditions | Access to diverse substitution patterns. researchgate.net |

| Condensation | Hydrazines + Formamide | Microwave irradiation, catalyst-free | Simple, efficient, mild. organic-chemistry.org |

| Oxidative Cyclization | Amidrazones | Ceric Ammonium Nitrate (CAN) | Good to excellent yields. frontiersin.org |

| Cascade Reaction | Amides + Nitriles | Copper catalyst, O2 oxidant | One-pot synthesis, high efficiency. frontiersin.org |

| Intramolecular Cyclization | Acylated Thiosemicarbazides | Base-mediated | Common for triazole-thiols. mdpi.comnih.gov |

The introduction and manipulation of the aniline and methoxy (B1213986) groups are critical for synthesizing the target compound and its analogues. These functionalizations can occur before or after the formation of the triazole ring.

A common approach is to begin with a pre-functionalized starting material, such as 4-methoxyaniline or a methoxy-substituted benzoyl chloride. mdpi.comnih.gov This ensures the methoxy group is correctly positioned from the outset. The aniline group itself is often introduced in the final step by reducing a nitro group, a reliable and high-yielding transformation. nih.govgoogle.com

Direct functionalization of the aniline ring represents a more advanced strategy. While challenging due to the directing effects of the amino group, methods for remote C-H functionalization are being developed. uva.nl For example, a palladium-catalyzed method has been devised for the para-selective C-H olefination of aniline derivatives. uva.nl Although not directly applicable to the synthesis of the target compound, it illustrates the potential for direct functionalization. More relevant is the development of methods for meta-substituted anilines, which are traditionally difficult to access. beilstein-journals.org One such method involves the Brønsted acid-catalyzed meta-amination of anisidines (methoxyanilines). nih.gov

Another strategy involves the use of aniline N-oxides, which can be activated to achieve aromatic functionalization. For instance, treatment of aniline N-oxides with thionyl halides can lead to ortho- or para-halogenated anilines in a metal-free process. udel.edu

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of 4H-1,2,4-triazol-4-yl anilines. This includes the application of green chemistry principles and the design of advanced catalytic systems.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of triazole synthesis, this translates to using less hazardous solvents, reducing waste, and employing milder reaction conditions.

Microwave-assisted synthesis is one such approach, as it can significantly reduce reaction times and improve yields, as seen in the reaction of hydrazines with formamide. organic-chemistry.org Electrochemical methods also align with green chemistry principles by avoiding the use of strong oxidants and transition-metal catalysts. organic-chemistry.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium acetate (B1210297) provides a route to 1-aryl 1,2,4-triazoles where reactive species are generated in situ. organic-chemistry.org

The use of water as a solvent is another key aspect of green chemistry. For example, the reduction of nitroaromatic compounds to substituted anilines can be performed efficiently in water using a nanohybrid catalyst. researchgate.net While this was demonstrated for a different catalytic system, the principle of using water as a solvent is broadly applicable.

Catalysis plays a pivotal role in modern synthetic chemistry, enabling reactions that are otherwise difficult or inefficient. The synthesis of 1,2,4-triazoles and their aniline precursors has benefited greatly from the development of novel catalysts.

Copper-based catalysts are frequently employed in triazole synthesis. They are effective in promoting cascade reactions for one-pot syntheses and in catalyzing sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.orgfrontiersin.org These copper-catalyzed reactions often use readily available starting materials and can tolerate a wide range of functional groups. organic-chemistry.org

Palladium catalysis is crucial for C-H functionalization reactions, offering a direct way to form C-C or C-N bonds on the aniline ring. A notable example is the use of a Pd/S,O-ligand catalytic system for the para-selective C-H olefination of anilines, which proceeds under mild conditions. uva.nl

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis. They can be used to stabilize and activate metal centers in various catalytic steps, including C-H activation and C-N bond formation, offering potential for new synthetic routes to functionalized anilines. researchgate.net

Table 3: Catalytic Systems in the Synthesis of 4H-1,2,4-Triazol-4-yl Anilines and Precursors

| Catalyst System | Reaction Type | Substrates | Advantages |

|---|---|---|---|

| Copper(I) or Copper(II) | Cascade Addition-Oxidative Cyclization | Amides, Nitriles | One-pot synthesis, high yields, uses air as oxidant. organic-chemistry.orgfrontiersin.org |

| Palladium/S,O-ligand | C-H Functionalization (Olefination) | Aniline Derivatives | High para-selectivity, mild conditions, scalable. uva.nl |

| Nickel(0) Complex | Heterocycle Transformation | Isoxazoles | Formal atom-exchange, avoids de novo synthesis. organic-chemistry.org |

| Iodine | Oxidative C-H Functionalization | Hydrazones, Aliphatic Amines | Metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org |

Microwave and Ultrasound Assisted Synthesis Techniques

Modern synthetic chemistry has increasingly embraced green chemistry principles, with microwave irradiation and ultrasound assistance emerging as powerful tools to enhance reaction efficiency. These techniques have been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods, such as drastically reduced reaction times, improved yields, and often milder reaction conditions. niscpr.res.inasianpubs.orgresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating often leads to a significant acceleration of chemical reactions. In the context of 1,2,4-triazole synthesis, microwave irradiation has been employed for the cyclization of various intermediates. For instance, the synthesis of 4-amino-3-mercapto-5-substituted-1,2,4-triazoles, which are valuable precursors for more complex heterocyclic systems, has been achieved in a matter of seconds to minutes under microwave irradiation, compared to several hours required for conventional heating. niscpr.res.inasianpubs.org The reaction of potassium dithiocarbazinates with hydrazine hydrate is particularly amenable to this technique, given the polar nature of the reactants. niscpr.res.in Similarly, the synthesis of 4-amino-3-[2-benzo(b)furyl]-5-mercapto-1,2,4-triazole and its subsequent conversion to fused heterocyclic systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been efficiently carried out under microwave irradiation. sioc-journal.cn

The synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogues could be envisioned to benefit from this technology, particularly in the cyclization step to form the triazole ring or in subsequent derivatization reactions. The table below summarizes the comparison between conventional and microwave-assisted synthesis for some 1,2,4-triazole derivatives.

| Product | Conventional Method Time | Microwave Method Time | Reference |

| 4-amino-3-mercapto-5-substituted-1,2,4-triazoles | Several hours | Seconds to minutes | niscpr.res.inasianpubs.org |

| Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Several hours | 5-10 minutes | sioc-journal.cn |

| 3,5-disubstituted 1,2,4-triazole piperazine (B1678402) amides | 8-12 hours | 10-15 minutes | scipublications.com |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. asianpubs.org Ultrasound irradiation has been successfully used in the synthesis of various 1,2,4-triazole derivatives. For example, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives has been achieved in high yields (75-89%) in a much shorter time (39-80 minutes) compared to conventional methods (10-36 hours). nih.gov The one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines to afford 1,2,4-triazoles has also been facilitated by ultrasound irradiation. asianpubs.org These examples demonstrate the potential of ultrasound as an eco-friendly and efficient method for the synthesis of this compound and its analogues.

Derivatization Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially novel properties. These derivatization strategies can be broadly categorized into modifications at the aniline moiety, substitutions on the 1,2,4-triazole ring, and the formation of more complex hybrid and biheterocyclic systems.

Chemical Modifications at the Aniline Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a variety of chemical transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, acetylation of 5-amino-1H- niscpr.res.insioc-journal.cnnih.govtriazole has been studied, revealing that the reaction conditions can influence the regioselectivity of acetylation on both the exocyclic amino group and the triazole ring nitrogens. nih.gov Similar reactivity can be expected for this compound.

Alkylation: N-alkylation of the aniline amino group can be achieved using alkyl halides, although care must be taken to control the degree of alkylation and to avoid competing alkylation on the triazole ring.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and other functional groups, in place of the amino group.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines). This reaction is often a key step in the synthesis of more complex heterocyclic systems. For example, 4-amino-1,2,4-triazole (B31798) derivatives are known to react with aromatic aldehydes to form Schiff bases, which can then be used in further synthetic transformations. chemmethod.commdpi.com

Modifications and Substitutions on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring itself can be a target for chemical modification, although its aromatic nature and the presence of three nitrogen atoms influence its reactivity.

Alkylation and Acylation: For 4-substituted-4H-1,2,4-triazoles, such as the title compound, the N1 and N2 positions are not available for substitution. However, in related 1H-1,2,4-triazoles, alkylation is a common modification and can occur at either the N1 or N4 position, with the regioselectivity being dependent on the alkylating agent, base, and solvent used. chemicalbook.comresearchgate.net

Electrophilic and Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and generally resistant to electrophilic substitution. Conversely, they are susceptible to nucleophilic attack, although this often requires harsh conditions or the presence of a good leaving group on the ring. chemicalbook.com For 4-aryl-4H-1,2,4-triazole-3,5-dithiones, reactions with electrophilic reagents such as chloroacetic acid derivatives and α-bromo ketones have been shown to occur at the sulfur atoms. osi.lv

Formation of Hybrid and Biheterocyclic Systems

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular architectures, including fused and linked heterocyclic systems. The amino group on the aniline ring and the potential for functionalization of the triazole ring provide handles for constructing these larger molecules.

A common strategy involves the use of precursors like 4-amino-5-mercapto-1,2,4-triazoles, which can be readily synthesized and then cyclized with various reagents to form fused biheterocyclic systems. For example, reaction with carboxylic acids can lead to the formation of triazolo[3,4-b]thiadiazoles, while reaction with α-haloketones can yield triazolo[3,4-b]thiadiazines. sioc-journal.cnresearchgate.net Microwave assistance has been shown to be particularly effective in promoting these cyclization reactions. sioc-journal.cn

Furthermore, the aniline moiety can be used to construct other heterocyclic rings. For instance, the amino group can be part of a cyclization reaction to form a new ring fused to the aniline ring. The combination of the pre-existing triazole ring and a newly formed heterocyclic ring would result in a biheterocyclic system. The synthesis of aniline derivatives containing a 1,2,3-triazole system highlights the interest in such hybrid molecules. mdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the outcome of new synthetic routes.

The formation of the 4-aryl-4H-1,2,4-triazole core can be achieved through several pathways. One common method involves the cyclization of N-acylamidrazones. Another important route is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with 1,2,4-triazole. Mechanistic studies of the Ullmann reaction suggest the involvement of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the triazole and reductive elimination to afford the N-arylated product. wikipedia.orgnih.gov The exact mechanism can be complex and may involve copper(III) intermediates. researchgate.net

The synthesis of 1,2,4-triazoles from anilines can also proceed through a multicomponent process. For example, a reaction involving anilines, amino pyridines, and pyrimidines has been developed to directly produce 1-aryl-1,2,4-triazoles. organic-chemistry.org The mechanism of such reactions often involves a cascade of C-N bond formations and cyclization steps. An amine oxidase-inspired catalytic system has been reported for the regioselective synthesis of 1,2,4-triazoles, where the mechanism involves primary amine oxidation, transamination, electrocyclization, and secondary amine dehydrogenation. rsc.org

Based on a thorough search of available scientific literature and chemical databases, the specific experimental data required to fully detail the advanced structural elucidation and characterization of This compound (CAS No. 936074-56-5) is not publicly available at this time.

While the existence of the compound is confirmed in chemical catalogs, published research containing its detailed spectroscopic and crystallographic analysis—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry, and X-ray Diffraction (XRD)—could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the requested outline. Populating the specified sections with data from related but structurally different compounds would be scientifically inaccurate and misleading.

Further research or de novo synthesis and characterization of this specific compound would be required to generate the detailed experimental data requested in the article outline.

Advanced Structural Elucidation and Characterization Techniques Applied to 2 Methoxy 5 4h 1,2,4 Triazol 4 Yl Aniline

Crystallographic Studies for Solid-State Structure Determination

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts between neighboring molecules. For 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, this analysis would be crucial in understanding how the molecule arranges itself in the solid state, which can influence its physical properties such as solubility and melting point.

The analysis generates a three-dimensional surface around the molecule, color-coded to represent the nature and strength of intermolecular interactions. Red regions on the surface indicate close contacts with neighboring atoms, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.govresearchgate.net The primary interactions expected for this compound would involve the amine (NH2) and methoxy (B1213986) (OCH3) groups, as well as the nitrogen atoms of the triazole ring.

Development of Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify this compound is essential for various applications, from quality control in synthesis to metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most robust and widely used analytical techniques for this purpose.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the most suitable approach for this compound, given its polar functional groups. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

The development of a robust HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. These parameters include the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the pH of the mobile phase to control the ionization state of the aniline (B41778) and triazole groups, the column temperature, and the flow rate. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Below is an interactive data table outlining a potential HPLC methodology for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Retention Time | ~ 8.5 min |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the amine group.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, allowing for definitive identification.

A potential GC-MS method for the analysis of derivatized this compound is detailed in the interactive table below. The operating conditions would be optimized to ensure efficient separation and sensitive detection. d-nb.infoajrconline.org

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 4h 1,2,4 Triazol 4 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular properties of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of organic molecules, including derivatives of aniline (B41778) and triazole. DFT calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-311G(d,p), provide a detailed understanding of the optimized geometry, bond lengths, bond angles, and electronic distribution within this compound. These theoretical models are crucial for predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the electron-rich aniline and methoxy (B1213986) portions of the molecule, while the LUMO is concentrated on the electron-accepting triazole ring. This distribution facilitates intramolecular charge transfer.

Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy group, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. NBO analysis for this compound reveals significant hyperconjugative interactions, which contribute to the molecule's stability. These interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Key interactions include those between the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Selected NBO Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) of aniline | π(C-C) of phenyl ring | 35.2 |

| LP(O) of methoxy | π(C-C) of phenyl ring | 22.8 |

| π(C-C) of phenyl ring | π*(N-N) of triazole ring | 15.5 |

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra. For this compound, the calculated vibrational spectrum shows characteristic stretching and bending frequencies for the N-H bonds of the aniline group, the C-H bonds of the aromatic ring and methoxy group, the C-N bonds, and the vibrations of the triazole ring. These theoretical predictions are invaluable for the interpretation of experimental spectroscopic data.

Calculated Vibrational Frequencies and Assignments

| Frequency (cm-1) | Vibrational Mode |

|---|---|

| 3450-3350 | N-H stretching (aniline) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methoxy) |

| 1620-1580 | N-H bending (aniline) |

| 1550-1450 | C=C stretching (aromatic ring) |

| 1250-1200 | C-O stretching (methoxy) |

| 1300-1100 | C-N stretching |

| 1100-900 | Triazole ring vibrations |

Energetic and Chemical Reactivity Index Calculations

No studies detailing the energetic and chemical reactivity indices—such as HOMO-LUMO energy gap, electronegativity, hardness, and softness—for this compound were found. While quantum chemical calculations are common for 1,2,4-triazole (B32235) derivatives, the specific parameters for this compound are not available in the public domain.

Molecular Modeling and Docking Studies

While molecular docking is a common technique to evaluate the potential of 1,2,4-triazole compounds as inhibitors for various protein targets, specific studies focused on this compound have not been published. Research on related molecules, such as 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, has explored their potential as tyrosine kinase inhibitors, but this data cannot be directly attributed to the subject compound.

There is no available research that analyzes the specific interactions, such as hydrogen bonds or π-stacking, between this compound and any specific protein targets.

Published data on the predicted binding affinities or molecular recognition patterns of this compound with biological targets is absent from the scientific literature.

Tautomeric and Conformational Analysis

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism. However, theoretical predictions regarding the stability of different tautomeric forms and a detailed exploration of the conformational landscape for this compound are not documented in available studies.

A computational analysis predicting the relative stability of the possible tautomers of this compound has not been reported.

There are no studies available that explore the conformational landscape of this specific molecule to identify its low-energy conformers.

In Silico Pharmacokinetic (ADME) and Toxicological Prediction Methodologies

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity, is a critical step in early-stage drug discovery. nih.govresearchgate.net These in silico methods offer a cost-effective and rapid means to screen compounds for desirable drug-like characteristics, helping to prioritize candidates for further experimental testing. osdd.netijpsdronline.com Various computational tools and web servers, such as SwissADME, ProTox-II, and FAFDrugs4, are commonly utilized for these predictive studies. nih.gov

Absorption, Distribution, Metabolism, Excretion Prediction

Absorption: Key parameters for absorption include predictions of gastrointestinal (GI) absorption and skin permeability. For instance, in silico models can estimate whether a compound is likely to be well-absorbed after oral administration. nih.gov Factors like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are used to predict passive human gastrointestinal absorption. nih.gov

Distribution: The distribution of a compound throughout the body is evaluated by predicting parameters such as its ability to cross the blood-brain barrier (BBB) and its binding affinity to plasma proteins. The BBB permeation is a critical factor for drugs targeting the central nervous system, while plasma protein binding affects the concentration of the free drug available to exert its pharmacological effect. nih.gov

Metabolism: The metabolic fate of a compound is often predicted by identifying its potential interactions with cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. nih.gov In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov

For a hypothetical analysis of This compound , a data table would be generated summarizing these predicted ADME properties.

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal Absorption | Data N/A | High/Low likelihood of absorption from the gut. |

| Blood-Brain Barrier Permeant | Data N/A | Yes/No indication of CNS penetration. |

| P-gp Substrate | Data N/A | Yes/No, indicating susceptibility to efflux pumps. |

| CYP1A2 Inhibitor | Data N/A | Yes/No potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Data N/A | Yes/No potential for drug-drug interactions. |

| CYP2C19 Inhibitor | Data N/A | Yes/No potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Data N/A | Yes/No potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Data N/A | Yes/No potential for drug-drug interactions. |

| Lipophilicity (LogP) | Data N/A | Influences absorption and distribution. |

| Water Solubility | Data N/A | Affects formulation and absorption. |

Note: This table represents a template for the types of data generated in an in silico ADME study. No actual data is available for this compound.

Toxicity Class and Mutagenicity Assessment

Computational toxicology is a vital field for flagging potential safety issues early in the drug development process. nih.gov It involves the use of computer models to predict the adverse effects of chemicals. dntb.gov.ua

Toxicity Class: The acute toxicity of a compound is often predicted in terms of its LD50 (median lethal dose) value and assigned a toxicity class. For example, the ProTox-II web server predicts LD50 values in mg/kg and categorizes compounds into one of six WHO toxicity classes. dergipark.org.tr This provides an initial assessment of the potential danger of the substance.

Mutagenicity and Carcinogenicity: The potential for a compound to cause genetic mutations (mutagenicity) or cancer (carcinogenicity) is a critical safety endpoint. In silico tools like Toxtree and Lazar utilize structure-activity relationships (SARs) to identify structural alerts that are associated with these toxicities. dergipark.org.tr For example, a study on triazole fungicides used these tools to predict their mutagenic and carcinogenic potential. dergipark.org.tr While many triazoles were predicted to be non-mutagenic, several showed structural alerts for carcinogenicity, underscoring the need for further investigation. dergipark.org.tr

A hypothetical toxicity assessment for This compound would be summarized in a table.

| Parameter | Predicted Outcome | Reliability Score | Interpretation |

| Predicted LD50 (mg/kg) | Data N/A | Data N/A | Estimated dose that would be lethal to 50% of a population. |

| Toxicity Class | Data N/A | Data N/A | WHO classification based on LD50 value. |

| Mutagenicity (AMES test) | Data N/A | Data N/A | Prediction of mutagenic potential. |

| Carcinogenicity | Data N/A | Data N/A | Prediction of cancer-causing potential. |

| hERG Blockage | Data N/A | Data N/A | Prediction of potential cardiotoxicity. |

| Endocrine Disruption | Data N/A | Data N/A | Prediction of interference with the endocrine system. |

Note: This table is a template illustrating the typical outputs of an in silico toxicity assessment. No actual data is available for this compound.

Biological Activity Research Methodologies for 2 Methoxy 5 4h 1,2,4 Triazol 4 Yl Aniline and Its Derivatives

In Vitro Antimicrobial and Antifungal Efficacy Assessment

The initial screening of 1,2,4-triazole (B32235) derivatives for anti-infective properties involves assessing their ability to inhibit the growth of or kill pathogenic microbes, including bacteria and fungi. mdpi.comzsmu.edu.ua These in vitro tests are crucial for determining the spectrum of activity and potency of the compounds.

The antibacterial potential of triazole derivatives is typically evaluated against a panel of clinically relevant bacterial strains. This panel includes both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Standard methods like the agar (B569324) well diffusion technique and broth microdilution assay are commonly employed. nih.govpensoft.net

In the agar well diffusion method, a standardized inoculum of bacteria is spread over an agar plate, and solutions of the test compounds are placed in wells punched into the agar. The plates are incubated, and the diameter of the clear zone of inhibition around each well is measured to gauge antibacterial activity. pensoft.net The broth microdilution method is a quantitative assay used to determine the minimum concentration of a compound that inhibits bacterial growth. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|---|

| Derivative IV | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | Ciprofloxacin | 0.85 (IC50) |

| Essramycin (I) | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 | - | - |

This table presents data on derivatives of the broader 1,2,4-triazole class to illustrate typical research findings. Data sourced from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov

The antifungal efficacy of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives is assessed against various pathogenic fungal and yeast strains. Commonly tested organisms include Candida albicans, Aspergillus niger, Cryptococcus neoformans, and Trichophyton rubrum. beilstein-journals.orgchemistryjournal.netnih.govmdpi.com The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs, making its derivatives promising candidates for new fungicidal agents. nih.govekb.eg

Methodologies for antifungal screening are similar to those used for bacteria, including broth microdilution assays to determine inhibitory concentrations. beilstein-journals.orgmdpi.com For instance, the antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, which share structural similarities, was evaluated against Candida albicans and Aspergillus niger using the disk diffusion method. nih.gov

Table 2: Antifungal Activity of Selected Triazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] beilstein-journals.orgekb.egresearchgate.nettriazole-3-thiol (8) | Aspergillus niger, Fusarium oxysporum | Significant Activity |

| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol (7) | Aspergillus niger | 25 |

| 1,2,4-triazole-linked thiazolidin-4-one (12e, 12o) | Candida albicans | 250 (MFC) |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative (3) | Candida albicans | 500 |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative (3) | Aspergillus niger | 750 |

This table compiles data from various studies on different triazole derivatives to show representative antifungal activity findings. beilstein-journals.orgekb.egnih.gov

A critical step in evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

MIC Determination : The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov This is typically determined using a broth microdilution method, where a standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC value is read as the lowest concentration well with no visible turbidity. nih.govekb.eg

MBC/MFC Determination : Following the MIC determination, the MBC or MFC is found to assess whether the compound is microbistatic (inhibits growth) or microbicidal (kills the organism). This is done by taking an aliquot from the wells that showed no growth in the MIC assay and plating it onto fresh, compound-free agar medium. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates, indicating a 99.9% reduction in the initial inoculum. ekb.eg

Anticancer and Cytotoxicity Screening Protocols

The evaluation of 1,2,4-triazole derivatives as potential anticancer agents involves screening them against various human cancer cell lines to determine their cytotoxic (cell-killing) effects. zsmu.edu.ua

The selection of cell lines is crucial for determining the spectrum of anticancer activity. A diverse panel is often used, representing different types of cancer. Commonly used cell lines for screening triazole derivatives and related compounds include:

MCF-7 : A human breast adenocarcinoma cell line. researchgate.netnih.gov

Hep G2 : A human hepatocellular carcinoma cell line. researchgate.netnih.govnih.gov

HCT116 : A human colon cancer cell line. nih.govmpu.edu.mo

WRL-68 : A normal human liver cell line, often used as a control to assess selectivity and toxicity to non-cancerous cells. researchgate.net

SNB-75 : A central nervous system cancer cell line.

These cell lines are cultured under sterile conditions in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. They are maintained in a controlled environment at 37°C in a humidified atmosphere with 5% CO₂ to ensure optimal growth before being treated with the test compounds. nih.gov

Cell viability assays are quantitative methods used to measure the proportion of viable cells in a population after exposure to a test compound. This data is used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability. nih.gov In this method, viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured with a spectrophotometer (ELISA plate reader), allowing for the quantification of cell viability. researchgate.netresearchgate.net

Other Assays : Besides MTT, other methods like the Sulforhodamine B (SRB) assay, which measures cellular protein content, and the Crystal Violet (CV) assay, which stains the DNA of adherent cells, are also used to determine cytotoxicity. nih.govekb.eg

Table 3: Cytotoxicity of Selected Compounds Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | Result (IC₅₀ or % Viability) |

|---|---|---|---|

| CCH Hybrid | Hep G2 | MTT | IC₅₀: 22 μg/mL (24h) |

| CCH Hybrid | MCF-7 | MTT | IC₅₀: 15 μg/mL (48h) |

| Quinazoline-chalcone 14g | HCT-116 | Not specified | GI₅₀: 0.622–1.81 μM |

| Quinazoline-chalcone 14g | MCF-7 | Not specified | GI₅₀: 0.622–1.81 μM |

| 4,7-disubstituted 8-methoxyquinazoline (B3282709) (18B) | HCT116 | SRB | IC₅₀: 5.64 ± 0.68 μM |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | Hep G2 | SRB | IC₅₀: 23.18 ± 0.45 μM |

This table presents cytotoxicity data for various heterocyclic compounds, including those with structural similarities to the subject of this article, to illustrate typical results from anticancer screening. nih.govnih.govnih.gov

Growth Inhibition Percentage (PGI) Calculation

The antifungal potential of triazole derivatives is often quantified by determining the Percentage of Growth Inhibition (PGI). This method provides a clear measure of a compound's ability to suppress the growth of pathogenic fungi. The evaluation is typically conducted using an in vitro dual culture technique on a solid medium like Potato Dextrose Agar (PDA). nih.gov

The methodology involves placing a mycelial disc of the test fungus at the center of a petri dish. Then, the test compound, dissolved in a suitable solvent, is introduced at a specific distance from the fungus. A control plate, containing the fungus but without the test compound, is also prepared. Both plates are incubated under controlled conditions (e.g., 25 ± 1°C) for several days. nih.gov

The radial growth of the fungal colony is measured in both the control (R1) and the treated (R2) plates. The Percentage of Growth Inhibition is then calculated using the following formula nih.gov:

PGI (%) = [ (R1 - R2) / R1 ] x 100

Where:

R1 is the radial growth of the fungus in the control plate.

R2 is the radial growth of the fungus in the plate treated with the triazole derivative.

This calculation provides a quantitative value of the compound's fungistatic activity.

Enzyme Inhibition Assay Development and Screening

A significant area of research for 1,2,4-triazole derivatives is their potential as enzyme inhibitors. researchgate.net Standardized in vitro assays are employed to screen these compounds against various enzymes to determine their inhibitory efficacy, often expressed as an IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).

Pancreatic lipase (B570770) is a key enzyme in the digestion of dietary fats, making its inhibitors a subject of interest. The in vitro assay for lipase inhibition by triazole derivatives commonly utilizes porcine pancreatic lipase (PPL). nih.govmdpi.com The assay's principle is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB) or p-nitrophenyl palmitate (pNPP). nih.govkoreamed.orgsigmaaldrich.commdpi.com

In a typical procedure, the enzyme is pre-incubated with various concentrations of the test compound (e.g., a derivative of this compound) in a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 8.0) at a controlled temperature (e.g., 37°C). nih.govkoreamed.org The enzymatic reaction is initiated by adding the substrate, p-NPB. Lipase hydrolyzes p-NPB, releasing p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at approximately 405-410 nm. sigmaaldrich.commdpi.com The rate of reaction is monitored over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control without the inhibitor. Orlistat is frequently used as a standard reference inhibitor in these studies. nih.gov

Table 1: Pancreatic Lipase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Structure/Description | IC50 (µM) | Reference |

| 2e | 2-{[3-(4-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]acetyl}-4-ethylthiosemicarbazide | 112.3 ± 5.1 | nih.gov |

| Orlistat | Standard Drug | 0.050 | nih.gov |

| 7b | 1,2,4-triazol-5-one derivative | 1.45 ± 0.12 | |

| THPP | Porphyrin-based triazole derivative | 97.49 | frontiersin.org |

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. The inhibitory activity of triazole derivatives against α-glucosidase is commonly evaluated using the enzyme from Saccharomyces cerevisiae (baker's yeast). researchgate.netnih.govresearchgate.net The assay employs p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. researchgate.net

The assay is typically performed in a 96-well microplate. A solution of the α-glucosidase enzyme in a phosphate buffer (e.g., pH 6.8) is mixed with different concentrations of the test compound. After a pre-incubation period at a set temperature (e.g., 37°C), the reaction is started by adding the pNPG substrate. researchgate.net The enzyme catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The amount of released p-nitrophenol is measured spectrophotometrically by the change in absorbance at 405 nm. researchgate.net The inhibitory activity is calculated as a percentage relative to a control sample without the inhibitor. Acarbose is widely used as a standard for comparison.

Table 2: α-Glucosidase Inhibitory Activity of Various Triazole-Based Derivatives

| Compound Series/ID | Description | IC50 Range (µM) | Reference Standard (Acarbose) IC50 (µM) | Reference |

| bis-Hydrazones (1-19) | 1,2,4-Triazole-bearing bis-hydrazones | 1.10 - 30.40 | 9.80 ± 0.20 | |

| Compound 17 | Specific bis-hydrazone derivative | 1.10 ± 0.05 | 9.80 ± 0.20 | |

| Quinoline (B57606) Hybrids (4a-t) | Quinoline–1,3,4-oxadiazole-triazole hybrids | 15.85 - 63.59 | 17.85 | |

| Compound 4i | Specific quinoline hybrid | 15.85 | 17.85 |

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a target in medicinal and agricultural research. The standard method for assessing urease inhibition by compounds like triazole derivatives involves using urease from Jack bean (Canavalia ensiformis). The assay quantifies the amount of ammonia produced, typically through the Berthelot or indophenol (B113434) method.

In this method, a reaction mixture is prepared containing Jack bean urease, a buffer solution (e.g., phosphate buffer, pH 6.8-7.5), and various concentrations of the inhibitor. The reaction is initiated by adding a urea solution and incubated at 37°C. After a set time, reagents are added to stop the reaction and develop a colored product with the ammonia formed. This typically involves a phenol-hypochlorite reagent that reacts with ammonia to form a stable blue-green indophenol complex, which is measured spectrophotometrically at approximately 625-630 nm. Thiourea is commonly used as a reference inhibitor.

Table 3: Urease Inhibitory Activity of Representative Triazole Derivatives

| Compound ID/Series | Description | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) | Reference |

| Compound B20 | 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivative | 32.01 ± 0.25 (Ki value) | Not specified | |

| Coumarin Hybrids (13a-j) | Coumarin-acetohydrazide-1,2,3-triazole hybrids | 1.62 – 16.91 | 23.11 ± 1.02 | |

| Deferasirox (B549329) Derivative | Tetrazole-bearing deferasirox analog | 1.268 | Not specified |

Collagenase Inhibition: Collagenase enzymes are involved in the degradation of collagen, a key process in skin aging and certain pathological conditions. While specific studies on the collagenase inhibitory activity of this compound were not prominent in the reviewed literature, a standard methodology is available to assess such potential. A common in vitro assay uses collagenase from Clostridium histolyticum and a synthetic substrate.

A widely used substrate is N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA). The assay is performed in a buffer (e.g., Tricine buffer, pH 7.5) containing calcium chloride, which is essential for enzyme activity. The enzyme is pre-incubated with the test inhibitor before the addition of the FALGPA substrate. Collagenase activity is monitored by the decrease in absorbance at approximately 335-345 nm as the substrate is cleaved. The percentage of inhibition is determined by comparing the enzyme activity in the presence and absence of the test compound. 1,10-Phenanthroline is often used as a positive control inhibitor. Another method involves using fluorescein-conjugated gelatin as a substrate, where the increase in fluorescence upon cleavage is measured.

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries. The inhibitory effect of triazole derivatives on tyrosinase is typically assessed using mushroom tyrosinase. The most common assay measures the enzyme's ability to oxidize its substrate, L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.net

The assay involves incubating mushroom tyrosinase in a phosphate buffer (pH ~6.8) with various concentrations of the inhibitor. The reaction is initiated by adding L-DOPA. Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored by measuring the increase in absorbance at approximately 475 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Kojic acid is the standard inhibitor used for comparison in most studies.

Table 4: Mushroom Tyrosinase Inhibitory Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Description | IC50 (µM) | Reference Standard (Kojic Acid) IC50 (µM) | Reference |

| 9k | 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivative | 0.0048 ± 0.0016 | 16.8320 ± 1.1600 | |

| 9h | 1,2,4-triazole based compound | Not specified (Potent) | Not specified | |

| 9 | 1,2,4-triazole hydrazone | 0.9 | 64.1 |

Mechanistic Studies of Biological Action

Understanding the mechanism of action is crucial for the development of bioactive compounds. For triazole derivatives, these studies focus on their primary antifungal target and the nature of their interaction with other enzymes.

The principal antifungal mechanism of action for triazole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The nitrogen atom (at position 4) of the triazole ring coordinates strongly with the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which impairs membrane fluidity and integrity, ultimately inhibiting fungal growth.

For other enzyme inhibitory activities, mechanistic studies often involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is achieved by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. researchgate.net

Competitive inhibitors typically bind to the active site of the enzyme, competing with the substrate.

Non-competitive inhibitors bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex.

Molecular docking and simulation studies are also employed to visualize and understand the interactions between the triazole inhibitor and the enzyme's active site at an atomic level. nih.gov These computational models can predict how the inhibitor fits into the binding pocket and which amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or coordination with metal ions, providing a rationale for its inhibitory activity and mechanism. For example, docking studies of urease inhibitors have shown interactions with residues near the mobile flap of the active site, restricting its mobility.

Elucidation of Molecular Targets (e.g., Protein Inhibition, Enzyme Interaction, Receptor Binding, Tubulin Polymerization)

A primary focus in the study of aniline-triazole derivatives is the identification of their specific molecular targets. Research has shown that compounds with a 1,2,4-triazole scaffold can function as inhibitors of tubulin polymerization. This is a key mechanism for anticancer agents, as it disrupts the formation of microtubules, which are essential for cell division. Binding experiments have demonstrated that certain triazole derivatives can compete with colchicine (B1669291) for its binding site on tubulin.

In silico studies have also been instrumental in identifying potential molecular targets. For instance, molecular docking has been used to investigate 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and REarranged during Transfection (RET) tyrosine kinases. dnu.dp.ua These studies can predict the binding affinity and interaction patterns of the compounds with the active sites of these enzymes. One such study found that 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline exhibited a high affinity for both EGFR and RET. dnu.dp.ua

Furthermore, the 2-anilino chemical motif is a well-established pharmacophore for kinase inhibition. This has led to the exploration of related structures, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9, which are involved in regulating transcription. nih.gov

Pathway Analysis of Biological Responses

Once a molecular target is identified, researchers investigate the downstream effects on cellular pathways. For derivatives of 1,2,4-triazole that act as tubulin polymerization inhibitors, a common biological response is cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis.

For example, novel indolyl 1,2,4-triazole derivatives have been shown to induce apoptosis and cause cell cycle arrest. rsc.org One derivative was found to arrest the cell cycle in the S phase, while another caused arrest in the G0/G1 phase. rsc.org Further mechanistic studies on related mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have demonstrated the suppression of the ERK signaling pathway, which is crucial for cell proliferation and survival. nih.gov

Apoptosis induction is a key outcome of the activity of these compounds. Studies on related aniline (B41778) derivatives have shown that they can induce apoptosis through the activation of caspases. For instance, some derivatives have been found to activate caspase-8, initiating the death receptor pathway of apoptosis. researchgate.net The apoptotic potential of these compounds is often evaluated by measuring the levels of key proteins involved in this process, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

Structure-Activity Relationship (SAR) Derivation Strategies

The systematic modification of the chemical structure of this compound is crucial for optimizing its biological activity. SAR studies help to identify the key structural features required for potency and selectivity.

Design of Analogues for SAR Profiling

The design of analogues for SAR studies typically involves the synthesis of a library of related compounds with systematic variations at different positions of the parent molecule. For aniline-triazole derivatives, modifications can be made to the aniline ring, the triazole ring, and any linkers or substituents.

Common synthetic strategies include:

Substitution on the aniline ring: Introducing various substituents (e.g., methyl, methoxy (B1213986), halogens) at different positions of the aniline ring to probe the electronic and steric requirements for activity.

Modification of the triazole ring: Altering the substituents on the triazole ring or even changing the nature of the heterocyclic ring itself.

Introduction of linkers: Incorporating different linker groups between the aniline and triazole moieties to optimize the spatial arrangement of these key pharmacophores.

For example, a series of 2-substituted 7-(3′,4′,5′-trimethoxyphenyl) mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives were synthesized to evaluate their antiproliferative activity. Another approach has been the synthesis of S-alkylated derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols. nih.gov

| Parent Scaffold | Modification Strategy | Example of Synthesized Analogue |

|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Substitution on the aniline and pyrimidine (B1678525) rings | 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one nih.gov |

| 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol | S-alkylation | S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols nih.gov |

| Indolyl 1,2,4-triazole | Variation of substituents on the indole and triazole rings | A series of indolyl 1,2,4-triazole scaffolds with varying substituents rsc.org |

Correlation of Structural Modifications with Biological Potency

By comparing the biological activity of the synthesized analogues, researchers can establish correlations between specific structural features and potency.

For instance, in a series of 2-anilino-4-(triazolpyrimidine) derivatives, the introduction of a hydroxylamine (B1172632) or o-diaminoaniline moiety was explored to create dual CDK4/HDAC inhibitors. scienceopen.com The results indicated that most of these new compounds exhibited excellent HDAC1 inhibitory activities and anti-proliferative effects against various cancer cell lines. scienceopen.com

In another study of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, a structural selectivity rationale was used to optimize potency and biopharmaceutical properties, leading to the development of a transcriptional inhibitor with in vivo anticancer activity. nih.gov

The following table summarizes some observed structure-activity relationships for aniline-triazole and related derivatives:

| Compound Series | Structural Modification | Effect on Biological Potency |

|---|---|---|

| 2-Anilino-4-(triazolpyrimidine) derivatives | Introduction of HDAC pharmacophores (hydroxylamine or o-diaminoaniline) | Greatly enhanced anti-proliferative activities and potent HDAC1 inhibition. scienceopen.com |

| Indolyl 1,2,4-triazole scaffolds | Variations in substituents | Potent cytotoxic activity against breast cancer cell lines, with some compounds showing greater potency than the reference drug staurosporine. rsc.org |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | Presence of an indole fragment | High affinity towards EGFR and RET kinases in molecular docking studies. dnu.dp.ua |

Preclinical Development Research Methodologies

Once a lead compound with promising biological activity and a favorable SAR profile is identified, it enters preclinical development. This stage involves a series of in vitro and in vivo studies to assess its potential for further development as a drug candidate.

Methodologies used in the preclinical evaluation of triazole derivatives include:

In vivo efficacy studies: The antitumor activity of lead compounds is often evaluated in animal models, such as mice bearing human tumor xenografts. For example, a transcriptional inhibitor from the 2-anilino-4-(thiazol-5-yl)pyrimidine series demonstrated anticancer activity in animal models. nih.gov In a different context, some triazolo[4,3-a]quinoxaline analogs were tested in mice infected with Schistosoma mansoni, where a moderate reduction in worm burden was observed at a dose of 400 mg/kg. nih.gov

Pharmacokinetic profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are assessed. In silico methods are often used in the early stages to predict pharmacokinetic profiles. nih.gov For some 1,2,4-triazole derivatives, QikProp has been used to calculate properties such as membrane permeability and oral absorptivity. nih.gov

Toxicity studies: The potential toxicity of the compounds is evaluated. Acute toxicity studies in vivo can determine the LD50 of a compound. For a series of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, all tested substances were classified as belonging to the 4th class of toxicity. pharmj.org.ua

These preclinical studies are essential for determining whether a compound has a suitable efficacy and safety profile to proceed to clinical trials.

Advanced Applications Research for 2 Methoxy 5 4h 1,2,4 Triazol 4 Yl Aniline

Catalytic Applications and Ligand Development

The molecular architecture of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline makes it a promising candidate for applications in catalysis, particularly as a ligand in the formation of organometallic complexes.

Role as Ligands in Organometallic Catalysis

The 1,2,4-triazole (B32235) ring within this compound contains three nitrogen atoms, which possess lone pairs of electrons. These nitrogen atoms can act as donor sites, allowing the molecule to coordinate with transition metal centers to form stable organometallic complexes. The aniline (B41778) functional group can also participate in metal coordination, potentially leading to multidentate chelation, which can enhance the stability and catalytic activity of the resulting complex. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density on the aniline ring, which in turn can modulate the coordinating ability of the ligand and the reactivity of the metal center.

The versatility of triazole-containing compounds as ligands is well-documented, with their utility demonstrated in a variety of catalytic transformations. The specific stereoelectronic properties imparted by the aniline and methoxy substituents in this compound could lead to the development of catalysts with novel reactivity and selectivity.

Table 1: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Involved Functional Groups | Potential Metal Partners |

|---|---|---|

| Monodentate | Triazole Nitrogen (N1 or N2) | Pd, Pt, Ru, Rh |

| Bidentate | Triazole Nitrogen and Amino Group Nitrogen | Cu, Ni, Co, Zn |

| Bridging | Two Nitrogen atoms of the Triazole ring | Ag, Au, Cu |

Exploration in Organic Synthesis Reactions

Organometallic complexes derived from ligands similar to this compound have been successfully employed as catalysts in a range of organic synthesis reactions. These include cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The nitrogen-based ligands can stabilize the metal catalyst and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the chiral centers that could be introduced into derivatives of this compound could make them valuable for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The electronic modulation provided by the methoxy and amino groups could be fine-tuned to optimize the catalytic efficiency and selectivity for specific transformations.

Investigations in Advanced Materials and Sensor Technologies

The unique combination of aromatic and heterocyclic components in this compound also suggests its potential for use in the development of advanced materials and chemical sensors.

Development of Chemical Sensors

Aniline and triazole derivatives have been extensively studied as components of chemical sensors. nih.govnanobioletters.com The nitrogen atoms in the triazole ring and the amino group of this compound can act as binding sites for various analytes, including metal ions and small organic molecules. Upon binding, changes in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in fluorescence or a colorimetric response.

For instance, the interaction with a target analyte could lead to fluorescence quenching or enhancement, forming the basis of a "turn-off" or "turn-on" fluorescent sensor. The selectivity of such a sensor could be tailored by modifying the structure of the aniline and triazole rings to create specific recognition sites for the analyte of interest.

Table 2: Potential Analytes for Sensor Applications of this compound Derivatives

| Analyte Class | Detection Principle | Potential Signal |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) | Chelation with triazole and amino groups | Fluorescence Quenching/Enhancement |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions | Colorimetric Change |

| Nitroaromatic Compounds | π-π stacking interactions | Fluorescence Quenching |

Applications in Polymer Chemistry

Both aniline and triazole moieties are valuable building blocks in polymer chemistry. Aniline can be polymerized to form polyaniline, a well-known conducting polymer. The incorporation of this compound as a monomer or a co-monomer in polymerization reactions could lead to the synthesis of novel polymers with tailored properties.

The triazole ring is known for its thermal stability and ability to form strong intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions. These properties could be imparted to a polymer backbone, potentially enhancing its thermal resistance, mechanical strength, and processability. Furthermore, the presence of the methoxy and amino groups could be used to further functionalize the polymer, allowing for the attachment of other chemical entities or for tuning the polymer's solubility and electronic properties.

Luminescent Properties and Optoelectronic Materials

Many organic molecules containing extended π-conjugated systems and heteroatoms exhibit luminescence. Derivatives of 4H-1,2,4-triazole have been shown to possess interesting photophysical properties, including fluorescence with high quantum yields. mdpi.com The combination of the aniline and triazole rings in this compound creates a donor-acceptor type structure, which is often associated with strong fluorescence.